molecular formula C17H16N4O4 B252329 N-[3-(furan-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide

N-[3-(furan-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide

Cat. No.: B252329
M. Wt: 340.33 g/mol
InChI Key: HRVPVAKYLGJTJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(furan-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide, also known as FPA-124, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. This compound is known to target and inhibit the activity of a specific enzyme, which plays a crucial role in various cellular processes.

Mechanism of Action

N-[3-(furan-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide inhibits the activity of an enzyme called poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is involved in various cellular processes, including DNA repair, cell death, and inflammation. Inhibition of PARP-1 by this compound leads to the accumulation of DNA damage and cell death in cancer cells. In neurological disorders, this compound has been shown to reduce inflammation and protect neurons from damage. In inflammatory diseases, this compound has been shown to reduce inflammation by inhibiting the activity of PARP-1.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different disease models. In cancer models, this compound has been shown to inhibit cell growth and induce cell death. In neurological disorders, this compound has been shown to reduce inflammation and protect neurons from damage. In inflammatory diseases, this compound has been shown to reduce inflammation and improve disease symptoms.

Advantages and Limitations for Lab Experiments

N-[3-(furan-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has several advantages for lab experiments, including its high potency and selectivity for PARP-1 inhibition. However, this compound has some limitations, including its low solubility and stability in aqueous solutions, which may affect its bioavailability and pharmacokinetics.

Future Directions

For N-[3-(furan-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide research include further investigation of its therapeutic potential in cancer, neurological disorders, and inflammatory diseases. Additionally, more studies are needed to better understand the mechanism of action of this compound and its effects on various cellular processes. Further research is also needed to optimize the synthesis method and improve the solubility and stability of this compound for better bioavailability and pharmacokinetics. Finally, more preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of N-[3-(furan-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide involves the reaction of 2-aminobenzonitrile with furan-2-carboxylic acid to form a key intermediate. This intermediate is then reacted with N-(3-bromopropyl)acetamide to form the desired product, this compound. The synthesis method has been described in detail in various research publications.

Scientific Research Applications

N-[3-(furan-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and inflammatory diseases. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. In neurological disorders, this compound has been studied for its potential to treat Alzheimer's disease and multiple sclerosis. In inflammatory diseases, this compound has been shown to reduce inflammation in animal models of rheumatoid arthritis and inflammatory bowel disease.

Properties

Molecular Formula

C17H16N4O4

Molecular Weight

340.33 g/mol

IUPAC Name

N-[3-(furan-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide

InChI

InChI=1S/C17H16N4O4/c22-15-11-5-1-2-6-12(11)20-14(21-15)17(24)19-9-4-8-18-16(23)13-7-3-10-25-13/h1-3,5-7,10H,4,8-9H2,(H,18,23)(H,19,24)(H,20,21,22)

InChI Key

HRVPVAKYLGJTJF-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)C(=O)NCCCNC(=O)C3=CC=CO3

SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)C(=O)NCCCNC(=O)C3=CC=CO3

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)C(=O)NCCCNC(=O)C3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.